molecular formula C7H14O3S B1589154 3-Methoxybutyl Thioglycolate CAS No. 27431-39-6

3-Methoxybutyl Thioglycolate

Cat. No.: B1589154
CAS No.: 27431-39-6
M. Wt: 178.25 g/mol
InChI Key: FVOSQWCSFOEXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to light yellow clear liquid with a molecular weight of 178.25 g/mol . This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutyl Thioglycolate can be synthesized through the esterification of thioglycolic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of the ester .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutyl Thioglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxybutyl Thioglycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxybutyl Thioglycolate involves its ability to interact with thiol groups in biological molecules. The ester group can undergo hydrolysis to release thioglycolic acid, which can then form disulfide bonds with cysteine residues in proteins. This interaction can affect the structure and function of proteins, making it useful in various biochemical applications .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybutyl Thioglycolate is unique due to the presence of the methoxybutyl group, which imparts different solubility and reactivity properties compared to other esters of thioglycolic acid. This makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-methoxybutyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOSQWCSFOEXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CS)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475526
Record name 3-Methoxybutyl Thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27431-39-6
Record name 3-Methoxybutyl Thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybutyl Thioglycolate
Reactant of Route 2
Reactant of Route 2
3-Methoxybutyl Thioglycolate
Reactant of Route 3
Reactant of Route 3
3-Methoxybutyl Thioglycolate
Reactant of Route 4
Reactant of Route 4
3-Methoxybutyl Thioglycolate
Reactant of Route 5
Reactant of Route 5
3-Methoxybutyl Thioglycolate
Reactant of Route 6
Reactant of Route 6
3-Methoxybutyl Thioglycolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.